molecular formula C17H27N3O2 B4063270 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide

1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide

Cat. No.: B4063270
M. Wt: 305.4 g/mol
InChI Key: QYJFDIKYPSZEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(N-Adamantanylcarbamoyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine core substituted at the 4-position with a carboxamide group and an N-adamantanylcarbamoyl moiety. For instance, carboxamide derivatives are often synthesized via activation of carboxylic acids using reagents like isobutyl chloroformate, followed by amine coupling under inert conditions . Structural confirmation would rely on NMR (1H and 13C) and mass spectrometry (ESI-MS), as demonstrated for related adamantane-piperidine hybrids .

Properties

IUPAC Name

1-N-(1-adamantyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c18-15(21)14-1-3-20(4-2-14)16(22)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJFDIKYPSZEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide typically involves the amidation of piperidine-4-carboxylic acid with N-adamantanylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane . The reaction conditions often require a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The compound binds to the DNA gyrase enzyme, preventing it from supercoiling the DNA, which ultimately leads to bacterial cell death . In the case of antiviral activity, the compound interferes with viral replication by inhibiting key viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide but differ in functional groups and substituents:

N-(1-Adamantyl)piperidine-4-(5-mercapto-4-phenyl-1,2,4-triazol-3-yl)-1-carbothioamide
  • Key Differences : Replaces the carboxamide with a thioamide and introduces a 5-mercapto-4-phenyl-1,2,4-triazole ring.
  • The triazole moiety may engage in π-π stacking interactions, improving selectivity .
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide
  • Key Differences : Features a 4-formylphenyl group and trifluoromethylbenzyl substituent instead of adamantane.
  • Impact : The aromatic and electron-deficient trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for soluble epoxide hydrolase (sEH) inhibition .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Key Differences : Incorporates a naphthalene group and 4-fluorobenzyl substituent.
N-(Adamantan-1-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • Key Differences : Substitutes the carbamoyl group with a sulfonyl linker and adds a 4-methylphenyl moiety.
  • Impact : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, which may reduce membrane permeability compared to the carboxamide analogue .

Physicochemical and Pharmacokinetic Properties

Using criteria from Veber et al. (2002) , the following table compares key molecular properties:

Compound Name Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) Bioavailability Prediction
This compound ~350 5 ~80 High (meets Veber criteria: ≤10 rotatable bonds, PSA ≤140 Ų)
N-(1-Adamantyl)piperidine-4-carbothioamide ~420 7 ~100 Moderate (higher PSA)
1-(4-Formylphenyl)piperidine-4-carboxamide ~400 6 ~90 High
SARS-CoV-2 inhibitor derivative ~450 8 ~120 Low (high PSA and MW)
Sulfonyl analogue ~400 6 ~110 Moderate (elevated PSA)
  • Adamantane Advantage : The adamantane group reduces molecular flexibility (fewer rotatable bonds), enhancing oral bioavailability .
  • Carboxamide vs. Sulfonyl : The carboxamide in the target compound offers a balance between polarity and lipophilicity, favoring membrane permeation over sulfonyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(N-adamantanylcarbamoyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.